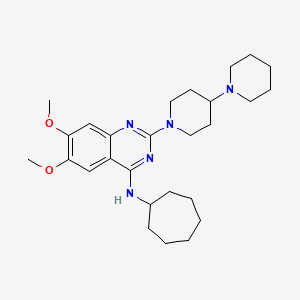![molecular formula C23H24FNO4 B1663776 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one CAS No. 140841-32-3](/img/structure/B1663776.png)
6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZD-2138 is a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. ZD-2138 has shown significant potential in treating conditions such as asthma and arthritis by inhibiting the production of leukotrienes .
Applications De Recherche Scientifique
ZD-2138 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in the metabolism of arachidonic acid.
Biology: Helps in understanding the biological pathways involving leukotrienes and their role in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as asthma and arthritis.
Industry: Used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Méthodes De Préparation
The synthesis of ZD-2138 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
ZD-2138 undergoes various chemical reactions, including:
Oxidation: ZD-2138 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ZD-2138, potentially altering its activity.
Substitution: Substitution reactions are used in the synthesis of ZD-2138 to introduce specific functional groups necessary for its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
ZD-2138 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets of ZD-2138 include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity. This inhibition disrupts the inflammatory signaling pathways, leading to reduced production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
ZD-2138 is unique in its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:
Rev-5901: Another 5-lipoxygenase inhibitor but with different structural features and potency.
CarbZDNaph and CarbZDChin: Analogues of ZD-2138 with modifications to improve oral potency and selectivity.
ZD-2138 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
140841-32-3 |
|---|---|
Formule moléculaire |
C23H24FNO4 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3 |
Clé InChI |
SLZBEPLWGGRZAY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
SMILES canonique |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Autres numéros CAS |
140841-32-3 |
Synonymes |
6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one ICI D2138 ICI-D2138 ZD 2138 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



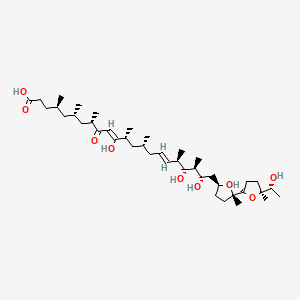
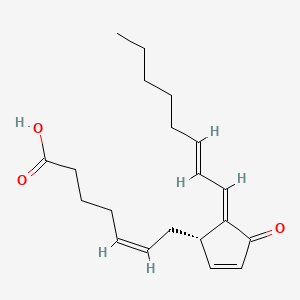
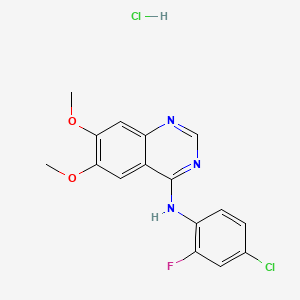
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
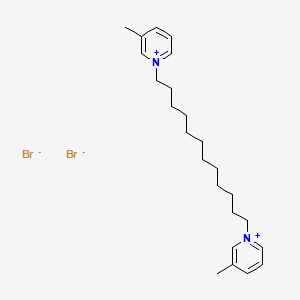
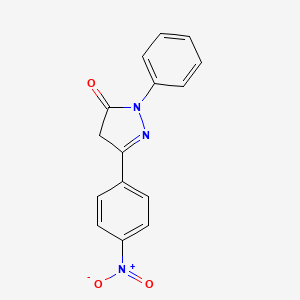
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)
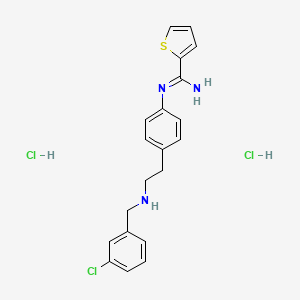

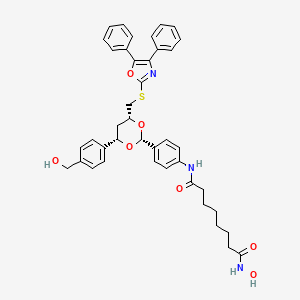
![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
